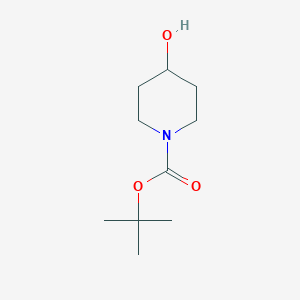

n-Boc-4-hydroxypiperidine

概要

説明

n-Boc-4-hydroxypiperidine (CAS 109384-19-2) is a nitrogen-containing heterocyclic compound widely utilized as a pharmaceutical intermediate. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol and a melting point of 61–65°C . The compound features a hydroxyl group at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This dual functionality allows for versatile reactivity in organic synthesis, particularly in deprotection strategies and coupling reactions .

Key applications include:

準備方法

Synthetic Routes and Reaction Conditions

n-Boc-4-hydroxypiperidine can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-hydroxypiperidine-1-carboxylate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent reaction conditions to ensure a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

n-Boc-4-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

科学的研究の応用

Medicinal Chemistry

1.1 Antitumor Agent Development

N-Boc-4-hydroxypiperidine serves as a crucial intermediate in the synthesis of antitumor agents. Its derivatives are often incorporated into larger molecular frameworks that exhibit anticancer properties. For instance, a patent describes its application in synthesizing compounds intended for cancer treatment, highlighting its importance in developing new therapeutic agents .

1.2 Synthesis of Bioactive Molecules

The compound is frequently used to synthesize various bioactive molecules. Its hydroxyl group allows for further functionalization, enabling the creation of complex structures necessary for biological activity. Research has demonstrated that N-Boc-4-OHP can be transformed into various derivatives that possess pharmacological activities, making it a valuable building block in drug discovery .

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound is employed in Ni-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions allow for the efficient formation of carbon-carbon bonds, facilitating the synthesis of diverse chemical entities. Studies indicate that using N-Boc-4-OHP in these reactions yields high product purity and efficiency, making it a preferred reagent in synthetic organic chemistry .

2.2 Synthesis Methodologies

The synthesis of this compound itself has been optimized to enhance yield and reduce costs. A notable method involves the reduction of 4-piperidone followed by protection with a Boc group, leading to high-purity products suitable for industrial applications . This method showcases the compound's relevance not only as a product but also as a key intermediate in synthetic pathways.

Material Sciences

3.1 Polymer Chemistry

In material sciences, this compound has been investigated for its potential use in developing polymers with specific properties. Its functional groups can be utilized to modify polymer backbones or to introduce specific functionalities that enhance material characteristics such as solubility and thermal stability.

作用機序

The mechanism of action of tert-butyl 4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The pathways involved can vary widely depending on the final compound synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

| Compound | CAS Number | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Features |

|---|---|---|---|---|---|---|

| n-Boc-4-hydroxypiperidine | 109384-19-2 | 4-OH, N-Boc | C₁₀H₁₉NO₃ | 201.26 | 1.36 | Hydroxyl for coupling; Boc for protection |

| 1-Boc-3-hydroxy-4-phenylpiperidine | 1000931-04-3 | 3-OH, 4-Ph, N-Boc | C₁₆H₂₃NO₃ | 277.36 | 2.78* | Enhanced lipophilicity; phenyl for π-stacking |

| N-Boc-4-cyanopiperidine | 91419-52-2 | 4-CN, N-Boc | C₁₁H₁₈N₂O₂ | 210.27 | 1.82 | Cyano group for nucleophilic addition |

| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | 4-COOH, N-Boc | C₁₁H₁₉NO₄ | 229.27 | 0.89* | Carboxylic acid for metal chelation |

| 1-Boc-4-cbz-amino-piperidine | 220394-97-8 | 4-NH(Cbz), N-Boc | C₁₈H₂₆N₂O₄ | 334.41 | 2.15* | Dual protection (Boc and Cbz) for amines |

*Estimated via computational methods (e.g., XLOGP3, SILICOS-IT).

Key Observations:

- Lipophilicity : The 4-phenyl derivative (LogP ~2.78) is significantly more lipophilic than this compound (LogP 1.36), making it suitable for blood-brain barrier penetration .

- Reactivity: The 4-cyano and 4-carboxylic acid derivatives enable distinct chemistries, such as nucleophilic additions or coordination with metals .

- Protection Strategies: Dual-protected analogs (e.g., 1-Boc-4-cbz-amino-piperidine) are used in multi-step syntheses requiring sequential deprotection .

This compound :

- Synthesis : Reductive amination of 4-piperidone hydrochloride with sodium borohydride, followed by Boc protection using di-tert-butyl dicarbonate .

- Yield : ~70–80% after crystallization .

N-Boc-piperidine-4-carboxylic acid :

- Synthesis : Hydrolysis of methyl ester precursor (1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate) using LiOH in THF/MeOH .

- Yield : >90% under optimized conditions .

1-Boc-3-hydroxy-4-phenylpiperidine :

- Synthesis : Multi-step route involving Grignard addition to introduce the phenyl group, followed by hydroxylation and Boc protection .

生物活性

n-Boc-4-hydroxypiperidine is a synthetic compound widely recognized for its role as a pharmaceutical intermediate, particularly in the development of various biologically active molecules. Its structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, enhances its stability and solubility, making it suitable for diverse medicinal applications.

- Molecular Formula : CHNO

- Molecular Weight : 201.26 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 292.3 °C at 760 mmHg

- Melting Point : 61-65 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its applications in medicinal chemistry and its interactions with biological targets.

Opioid Receptor Interactions

Research indicates that derivatives of piperidine, including this compound, can exhibit significant binding affinities to opioid receptors. A study involving several piperidine derivatives highlighted their potential as μ-opioid receptor (μOR) agonists, which are critical in pain management therapies. The structural modifications influenced their binding affinities and functional activities at these receptors, suggesting that this compound could serve as a lead compound for developing new analgesics .

Antibacterial Activity

In addition to its opioid receptor interactions, this compound has been explored for its antibacterial properties. A series of compounds derived from piperidine have demonstrated dual inhibition of bacterial topoisomerases, crucial enzymes for bacterial DNA replication. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, indicating that this compound might be a valuable scaffold for designing new antibacterial agents .

Table 1: Binding Affinities of Piperidine Derivatives

| Compound | Binding K (μM) | Bioassay IC (μM) | Target Receptor |

|---|---|---|---|

| This compound | TBD | TBD | μ-opioid receptor |

| Compound 1 | 0.050 | 0.047 | μ-opioid receptor |

| Compound 2 | 0.26 | 0.30 | μ-opioid receptor |

| Compound 3 | 16 | 7.9 | μ-opioid receptor |

Note: TBD indicates that specific values for this compound require further investigation.

Synthesis and Stability

The synthesis of this compound has been optimized to yield high-purity products suitable for pharmaceutical applications. The method involves the reduction of 4-piperidone followed by the introduction of the Boc group, ensuring that the final compound exhibits stable properties conducive to drug formulation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of n-Boc-4-hydroxypiperidine relevant to experimental handling?

- Answer: Key properties include a melting point of 61–65°C , boiling point of 292.3°C at 760 mmHg , and a density of 1.107 g/cm³ . The compound is a white-to-yellow solid, hygroscopic, and should be stored at 2–8°C for long-term stability . Solubility in common organic solvents (e.g., DCM, THF) facilitates its use in synthetic workflows, though exact solubility data should be confirmed experimentally.

Q. What synthetic routes are available for This compound, and what are their yields?

- Answer: Two primary routes are documented:

- Route 1: Boc protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, Et₃N), yielding ~98% .

- Route 2: Reduction of N-Boc-4-piperidone using NaBH₄ or LiAlH₄, achieving ~99% yield .

Both methods require inert atmospheres (N₂/Ar) to prevent side reactions.

Q. What safety precautions are necessary when handling This compound?

- Answer: While specific hazard data for this compound is limited, analogous Boc-protected piperidines require:

- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .

- Waste disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers optimize the Boc protection step for 4-hydroxypiperidine derivatives to minimize side reactions?

- Answer: Optimization strategies include:

- Catalyst selection: Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce racemization .

- Solvent choice: Anhydrous THF or DCM minimizes hydrolysis of Boc groups .

- Temperature control: Maintain 0–5°C during Boc addition to suppress competing reactions (e.g., elimination) .

Q. What analytical techniques are most effective for confirming the structural integrity of This compound post-synthesis?

- Answer:

- NMR spectroscopy: ¹H/¹³C NMR to verify Boc group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) and hydroxyl proton integration .

- HPLC-MS: Purity assessment (>98%) and detection of deprotection byproducts (e.g., free piperidine) .

- Melting point analysis: Compare observed values (61–65°C) with literature to confirm crystallinity .

Q. How can contradictory data regarding the reactivity of This compound under different catalytic conditions be resolved?

- Answer:

- Systematic replication: Repeat experiments with controlled variables (catalyst loading, solvent polarity) .

- Kinetic studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates or side products .

- Computational modeling: Use DFT calculations to predict steric/electronic effects of the Boc group on reaction pathways .

Q. What strategies are recommended for introducing functional groups at the 4-position of This compound while preserving the Boc group?

- Answer:

- Selective alkylation: Use Mitsunobu conditions (DIAD, Ph₃P) to substitute the hydroxyl group without Boc cleavage .

- Protection-deprotection: Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) before functionalization .

- Cross-coupling: Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting the hydroxyl group to a leaving group (e.g., triflate) .

Q. How does the steric environment of the Boc group influence the regioselectivity of reactions involving This compound?

- Answer:

- Steric hindrance: The bulky tert-butoxy group directs electrophilic attacks to the less hindered equatorial position of the piperidine ring .

- Conformational analysis: X-ray crystallography or NOE NMR can reveal preferred ring puckering, affecting reactivity .

- Comparative studies: Synthesize analogs (e.g., N-Cbz derivatives) to isolate steric vs. electronic effects .

Q. Methodological Frameworks

Q. How can the PICO framework be applied to design experiments involving This compound?

- Answer:

- Population: Target molecule (e.g., This compound as a synthetic intermediate).

- Intervention: Reaction conditions (e.g., catalysts, solvents).

- Comparison: Alternative protecting groups (e.g., Cbz, Fmoc).

- Outcome: Yield, purity, or regioselectivity metrics .

Q. What are common pitfalls in analyzing spectral data for Boc-protected compounds, and how can they be avoided?

特性

IUPAC Name |

tert-butyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQLFIKTGRINFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Record name | 1-boc-4-piperidinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349203 | |

| Record name | n-boc-4-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109384-19-2 | |

| Record name | 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109384-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-4-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。